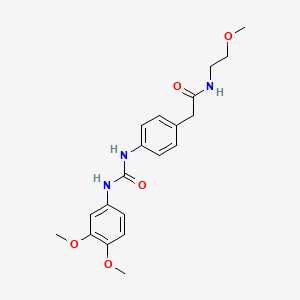

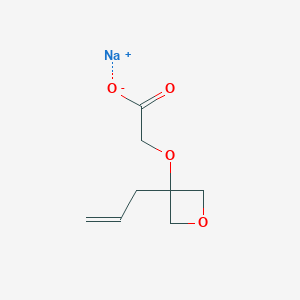

![molecular formula C18H14N2O6 B2922614 N-((5-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)异恶唑-3-基)甲基)-2-氧代-2H-吡喃-5-甲酰胺 CAS No. 1207046-31-8](/img/structure/B2922614.png)

N-((5-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)异恶唑-3-基)甲基)-2-氧代-2H-吡喃-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a novel derivative of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid . It bears biologically active pharmacophores like benzodioxane and peptide bond .

Synthesis Analysis

The synthetic approach to this compound involves the base catalysed Claisen–Schmidt condensation of aldehyde and ketone to afford a chalcone, which is then transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the compound followed by hydrolysis of the cyano group furnishes the isoxazole scaffold . The novel amide derivatives are accumulated in the reaction of the compound with the corresponding anilines .Molecular Structure Analysis

The structures of these compounds are supported by FTIR, 1H and 13C NMR, and mass spectra . Theoretical calculations, including DFT/B3LYP method and 6-311++G(d,p) set, were used for structural analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Claisen–Schmidt condensation, oxidative cyclization, esterification, and hydrolysis .Physical And Chemical Properties Analysis

Many properties of the compound, including spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis, were theoretically investigated .科学研究应用

药物化学和生物活性

抗菌剂

Palkar 等人 (2017) 的一项研究描述了与查询化合物相关的 novel analogs 的设计、合成和抗菌活性评价,展示了对金黄色葡萄球菌和枯草杆菌的显着活性。这些化合物还在非细胞毒性浓度下表现出细胞毒性活性,突出了它们作为抗菌剂的潜力 2-氨基苯并[d]噻唑基取代吡唑-5-酮的设计、合成和 QSAR 研究。

细胞毒活性

Deady 等人 (2003) 合成了苯并[b][1,6]萘啶的甲酰胺衍生物,对各种癌细胞系表现出有效的细胞毒性。这些发现表明基于查询化合物核心结构开发新的抗癌剂的潜力 苯并[b][1,6]萘啶甲酰胺衍生物的合成和细胞毒活性。

抗炎和镇痛剂

Abu‐Hashem 等人 (2020) 报告了从维斯那京酮和凯林酮衍生的 novel 化合物的合成,展示了显着的 COX-2 抑制、镇痛和抗炎活性。这些化合物为设计新的治疗剂提供了见解 作为抗炎和镇痛剂的 novel 苯并二呋喃基;1,3,5-三嗪;1,3,5-氧杂二氮杂卓和噻唑并嘧啶的合成,衍生自维斯那京酮和凯林酮。

有机合成和材料科学

新型合成路线

Lisowskaya 等人 (2006) 探索了 [N-(二芳基亚甲基氨基)碳酰亚胺基]酮烯的新环化模式,导致 9H-吡唑并[3,2-b][1,3]苯并恶嗪的合成。这项研究突出了有机合成中的创新方法,可能适用于相关化合物的合成 [N-(二芳基亚甲基氨基)碳酰亚胺基]酮烯的新环化模式。

杂化和生物活性共晶

Al-Otaibi 等人 (2020) 对涉及吡嗪酰胺和羟基苯甲酸的共晶的结构、光谱特性和非共价相互作用进行了详细研究。这些发现可能为开发新材料和药物制剂提供信息 吡嗪酰胺与羟基苯甲酸的杂化和生物活性共晶。

作用机制

未来方向

属性

IUPAC Name |

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-6-oxopyran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c21-17-4-2-12(10-25-17)18(22)19-9-13-8-15(26-20-13)11-1-3-14-16(7-11)24-6-5-23-14/h1-4,7-8,10H,5-6,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAOUPRABKGGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=COC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

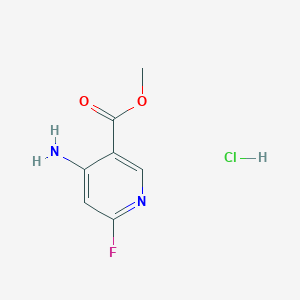

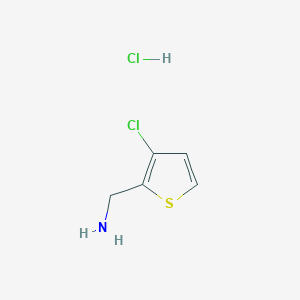

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2922533.png)

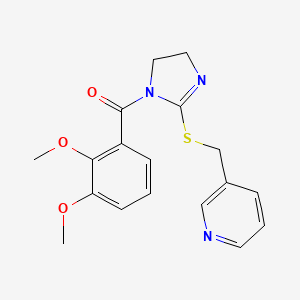

![1-(3,4-Dimethoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2922535.png)

![4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2922540.png)

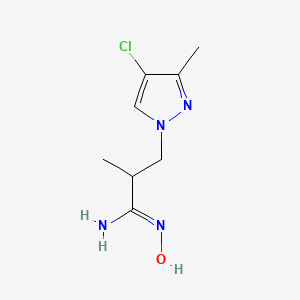

![2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922544.png)

![N1-(3-methoxybenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2922547.png)

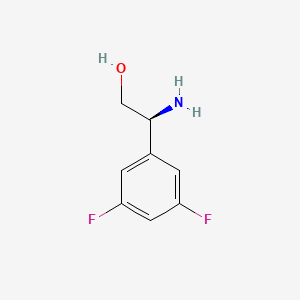

![[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B2922548.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)